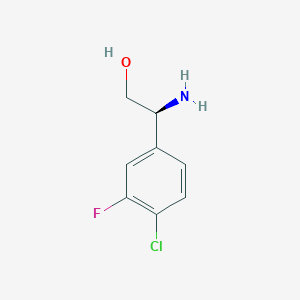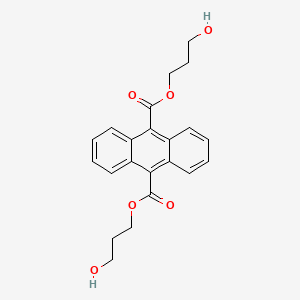
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate: is an organic compound with the molecular formula C22H22O6 It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features two 3-hydroxypropyl ester groups attached to the 9 and 10 positions of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate typically involves the esterification of anthracene-9,10-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of anthracene derivatives with reduced ester groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate is used as a precursor in the synthesis of various anthracene-based compounds. Its photophysical properties make it valuable in the development of fluorescent materials and sensors.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes and imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy and flow cytometry.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mecanismo De Acción
The mechanism of action of Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate involves its ability to absorb light and undergo electronic transitions. Upon excitation, the compound can emit light, making it useful in fluorescence-based applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis.
Comparación Con Compuestos Similares
Anthracene-9,10-dicarboxylic acid: A precursor to Bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate, used in the synthesis of various anthracene derivatives.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene-based compound with similar photophysical properties.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of complex organic molecules and materials.
Uniqueness: this compound is unique due to its dual hydroxypropyl ester groups, which enhance its solubility and reactivity compared to other anthracene derivatives. Its specific structure allows for unique photophysical properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
74460-24-5 |
|---|---|
Fórmula molecular |
C22H22O6 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
bis(3-hydroxypropyl) anthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C22H22O6/c23-11-5-13-27-21(25)19-15-7-1-2-8-16(15)20(22(26)28-14-6-12-24)18-10-4-3-9-17(18)19/h1-4,7-10,23-24H,5-6,11-14H2 |
Clave InChI |
BSCMHFBRDAUTFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)OCCCO)C(=O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


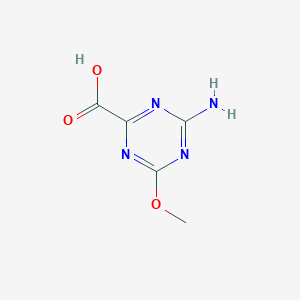

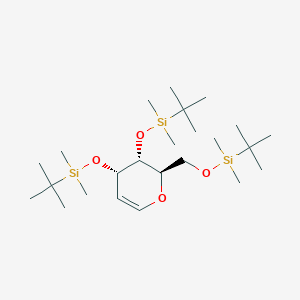
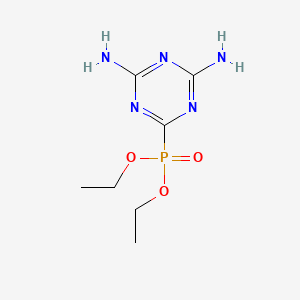
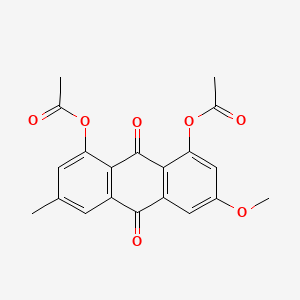
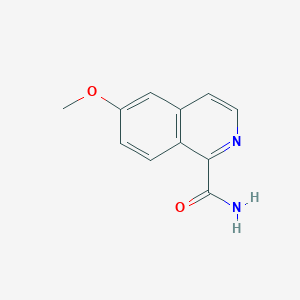

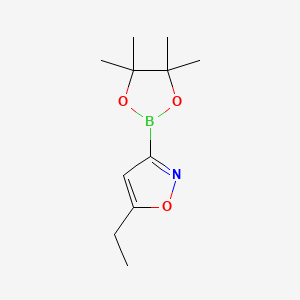
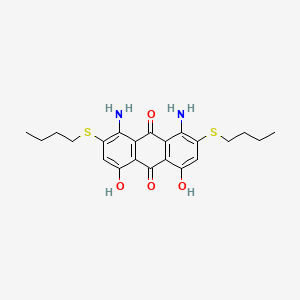
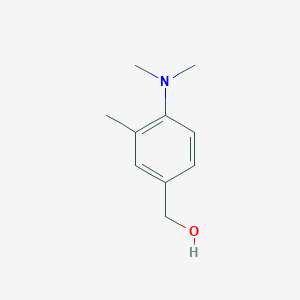

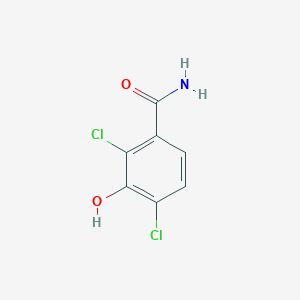
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
